molecular formula C17H16F3NO3S B2534046 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1351651-70-1

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2534046
M. Wt: 371.37
InChI Key: ADQBXZZXKBWJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F3NO3S and its molecular weight is 371.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized novel derivatives of benzenesulfonamides and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One such compound showed potential as a therapeutic agent due to its anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Biochemical Evaluation

  • N-substituted benzenesulfonamides have been studied as inhibitors of kynurenine 3-hydroxylase, showing high-affinity inhibition of this enzyme, which is crucial in understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Photodynamic Therapy

  • New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Enzyme Inhibition

  • Benzenesulfonamide derivatives incorporating triazole moieties have been synthesized and shown to be highly effective inhibitors of carbonic anhydrase, a physiologically relevant human enzyme. Some of these compounds significantly lowered intraocular pressure in an animal model of glaucoma, suggesting potential therapeutic applications (Nocentini et al., 2016).

Catalytic Applications

  • Studies have shown that N-substituted benzenesulfonamides can be used in oxidative cross-coupling reactions, offering new pathways in organic synthesis (Miura et al., 1998).

Herbicide Metabolism

  • Research on the metabolism of sulfonylurea herbicides like chlorsulfuron, which contain a benzenesulfonamide moiety, has provided insights into the selectivity of these herbicides for cereals over broadleaf plants (Sweetser et al., 1982).

properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3S/c18-17(19,20)13-5-3-6-14(10-13)25(23,24)21-11-16(22)9-8-12-4-1-2-7-15(12)16/h1-7,10,21-22H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQBXZZXKBWJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

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